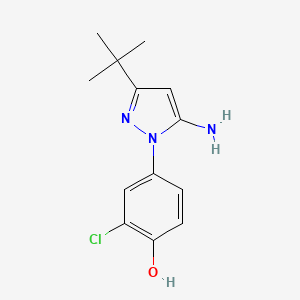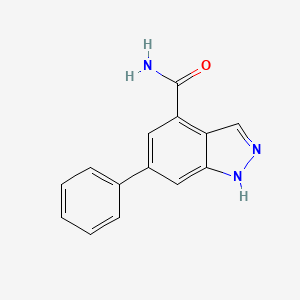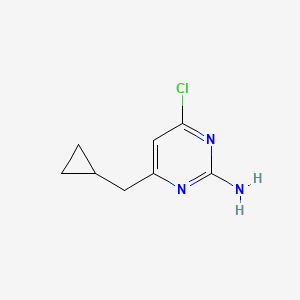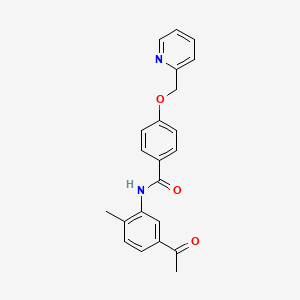
1,5-Dichloronaphthalene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:
2,3-Dichloronaphthalene-1,4-dione: Similar structure but different positions of chlorine and ketone groups.
1,4-Dichloronaphthalene: Lacks the ketone groups, leading to different chemical properties.
2-Chloronaphthalene: Only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H4Cl2O2 |
|---|---|
Peso molecular |
227.04 g/mol |
Nombre IUPAC |
1,5-dichloronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H |
Clave InChI |
YQFGMPQXVQIUEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)


![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)



![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)

